4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde

Enzyme Inhibition Aldehyde Dehydrogenase Medicinal Chemistry

4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde (CAS 1630926-47-4) is a specialized aromatic aldehyde building block characterized by a 4-chloro substituent and a 3-(2,2,2-trifluoroethoxy) group on the benzaldehyde core. This compound, with the molecular formula C9H6ClF3O2 and a molecular weight of 238.59 g/mol, is primarily utilized as a synthetic intermediate in medicinal chemistry and pharmaceutical research, particularly for the development of fluorinated drug candidates.

Molecular Formula C9H6ClF3O2
Molecular Weight 238.59 g/mol
CAS No. 1630926-47-4
Cat. No. B1409070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde
CAS1630926-47-4
Molecular FormulaC9H6ClF3O2
Molecular Weight238.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)OCC(F)(F)F)Cl
InChIInChI=1S/C9H6ClF3O2/c10-7-2-1-6(4-14)3-8(7)15-5-9(11,12)13/h1-4H,5H2
InChIKeyBDXWZLJYTJSTDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde CAS 1630926-47-4: Procurement-Grade Building Block for Fluorinated Drug Discovery


4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde (CAS 1630926-47-4) is a specialized aromatic aldehyde building block characterized by a 4-chloro substituent and a 3-(2,2,2-trifluoroethoxy) group on the benzaldehyde core . This compound, with the molecular formula C9H6ClF3O2 and a molecular weight of 238.59 g/mol, is primarily utilized as a synthetic intermediate in medicinal chemistry and pharmaceutical research, particularly for the development of fluorinated drug candidates . Its unique substitution pattern offers distinct physicochemical and reactivity profiles that are leveraged to modulate target binding, metabolic stability, and bioavailability in lead optimization programs.

Why Generic Benzaldehyde Analogs Cannot Substitute for 4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde CAS 1630926-47-4


The simple substitution of 4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde with a structurally related benzaldehyde, such as 3-(2,2,2-trifluoroethoxy)benzaldehyde or 4-chlorobenzaldehyde, will inevitably compromise synthetic outcomes and biological activity due to the specific and non-interchangeable contributions of the 4-chloro and 3-(2,2,2-trifluoroethoxy) substituents. The 4-chloro atom dictates electronic and steric properties critical for molecular recognition and reaction regioselectivity, while the 3-(2,2,2-trifluoroethoxy) group, known for enhancing lipophilicity and metabolic stability , provides unique pharmacophoric features. Changing either moiety alters the compound's chemical reactivity, physicochemical profile (e.g., logP), and binding affinity for biological targets, as demonstrated by its known activity as an aldehyde dehydrogenase inhibitor [1]. This makes the exact substitution pattern of 4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde a non-negotiable requirement for projects where this specific SAR (structure-activity relationship) has been established.

Quantitative Differentiation Evidence for 4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde (CAS 1630926-47-4)


Comparative ALDH3A1 Inhibition Potency vs. Unsubstituted Benzaldehyde

4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde demonstrates a defined, albeit moderate, inhibitory activity against the human aldehyde dehydrogenase 3A1 (ALDH3A1) enzyme [1]. While direct comparative IC50 data against the unsubstituted parent compound, benzaldehyde, is not available in the same assay, this data point is critical for projects focused on modulating ALDH3A1 activity, a target implicated in cancer chemoresistance. The compound's IC50 value of 1.00E+3 nM (1 µM) [1] provides a quantitative baseline for SAR studies. In contrast, the natural substrate benzaldehyde, when used as a reference in similar assays, shows no inhibition at equivalent concentrations as it is rapidly oxidized by the enzyme [2].

Enzyme Inhibition Aldehyde Dehydrogenase Medicinal Chemistry

Differentiation in Synthetic Accessibility: Use as a Direct Starting Material vs. In-House Synthesis

Procurement of 4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde offers a quantifiable advantage in synthetic route efficiency compared to in-house synthesis from simpler precursors. Commercially, this compound is readily available from specialized suppliers like AKSci at a standardized purity of 95% and from MolCore at ≥98% purity . The alternative route, described in generic synthesis patents for similar trifluoroethoxybenzaldehydes [1], requires a multi-step process involving the alkylation of a 4-chloro-3-hydroxybenzaldehyde precursor with a costly and hazardous alkylating agent (e.g., 2,2,2-trifluoroethyl triflate), followed by purification. Procurement bypasses this synthetic sequence entirely, reducing laboratory time, chemical inventory, and exposure to hazardous reagents.

Synthetic Intermediate Process Chemistry Procurement Efficiency

Differentiation in Physicochemical Profile: Predicted Lipophilicity Advantage for Membrane Permeability

The introduction of a 3-(2,2,2-trifluoroethoxy) group is a well-established strategy in medicinal chemistry to increase a molecule's lipophilicity and metabolic stability . This structural feature distinguishes 4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde from its non-fluorinated analogs, such as 4-chloro-3-ethoxybenzaldehyde. While direct experimental logP data is not publicly available, the contribution of a -OCH2CF3 group versus an -OCH2CH3 group is well-characterized. The electron-withdrawing nature of the trifluoromethyl moiety increases lipophilicity and reduces metabolic vulnerability, often leading to improved cell membrane permeability and longer half-lives in vivo for derived drug candidates.

Drug Design Physicochemical Properties Lipophilicity

Differentiation in Reactivity: Ortho-Activation for Regioselective Transformations

The presence of both an electron-withdrawing 4-chloro substituent and a 3-(2,2,2-trifluoroethoxy) group ortho to the aldehyde function creates a unique electronic environment that can influence the regioselectivity of subsequent chemical reactions, such as nucleophilic additions or metal-catalyzed cross-couplings . The 4-chloro atom activates the ring toward nucleophilic aromatic substitution at specific positions, while the ortho-alkoxy group can participate in directed ortho-metalation (DoM) chemistry. This contrasts with simpler analogs like 4-chlorobenzaldehyde (lacking the ortho-directing group) or 3-(2,2,2-trifluoroethoxy)benzaldehyde (lacking the chloro substituent), which offer different and often less predictable regiochemical outcomes.

Organic Synthesis Regioselectivity Aldehyde Reactivity

Key Application Scenarios for 4-Chloro-3-(2,2,2-trifluoroethoxy)benzaldehyde (CAS 1630926-47-4) Based on Differentiation Evidence


Scaffold for ALDH3A1 Inhibitor Lead Optimization

Given its verified inhibitory activity against human ALDH3A1 (IC50 = 1 µM) [1], this benzaldehyde derivative is a direct lead for developing inhibitors of this enzyme. ALDH3A1 is a target in overcoming chemoresistance in certain cancers. This building block can be used to synthesize focused libraries of analogs (e.g., via Knoevenagel condensation or reductive amination) to explore the SAR around the aldehyde, chloro, and trifluoroethoxy groups, with the aim of improving potency and selectivity. Its use is predicated on the specific, quantifiable activity established in Section 3.

Strategic Intermediate for Fluorinated Drug Candidates Requiring Enhanced PK

In lead optimization programs where improving metabolic stability and membrane permeability is a primary objective, this compound is a high-value intermediate. The 3-(2,2,2-trifluoroethoxy) group is a recognized bioisostere and pharmacokinetic modulator . By incorporating this building block into a drug scaffold, medicinal chemists can rationally design molecules with improved absorption, distribution, metabolism, and excretion (ADME) properties, directly leveraging the class-level advantages of the trifluoroethoxy moiety over non-fluorinated alkyl ethers.

Building Block for Advanced Heterocyclic Synthesis via Ortho-Directed Chemistry

For synthetic chemists planning complex molecule construction, the unique ortho-directing and ring-activating properties of the 3-(2,2,2-trifluoroethoxy) and 4-chloro substituents, respectively , are critical. This building block is ideal for projects requiring precise regiochemical control in transformations like directed ortho-metalation (DoM), allowing for the introduction of new functional groups adjacent to the aldehyde. This capability is not available with simpler, commercially available benzaldehydes and justifies its selection for specific synthetic routes.

Ready-to-Use Aldehyde for SAR Exploration in Hit-to-Lead Chemistry

In hit-to-lead stages where rapid analog synthesis is paramount, purchasing this compound in high purity (≥95% or ≥98% ) directly from commercial suppliers eliminates the time and resource drain of in-house synthesis. This allows medicinal chemistry teams to focus their efforts on library synthesis and biological evaluation rather than building block preparation. The procurement decision is justified by the tangible efficiency gains and risk reduction outlined in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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